2-(1-Aminocyclohexyl)acetic acid
CAS No.: 37631-92-8
Cat. No.: VC7886721
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 37631-92-8 |
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Molecular Formula | C8H15NO2 |
Molecular Weight | 157.21 g/mol |
IUPAC Name | 2-(1-aminocyclohexyl)acetic acid |
Standard InChI | InChI=1S/C8H15NO2/c9-8(6-7(10)11)4-2-1-3-5-8/h1-6,9H2,(H,10,11) |
Standard InChI Key | JTBWDIQPPZCDHV-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(CC(=O)O)N |
Canonical SMILES | C1CCC(CC1)(CC(=O)O)N |
Key Findings
2-(1-Aminocyclohexyl)acetic acid (C₈H₁₅NO₂) is a cyclohexane-derived organic compound featuring an amino group at the 1-position and an acetic acid moiety at the 2-position. While structurally distinct from gabapentin (1-(aminomethyl)cyclohexyl-acetic acid), this compound shares functional group similarities that suggest potential pharmacological relevance. This report synthesizes available data on its synthesis, physicochemical properties, and hypothesized biological activities, contextualizing findings within broader medicinal chemistry frameworks.
Structural and Chemical Identity
Molecular Characteristics
The compound’s IUPAC name, 2-(1-Aminocyclohexyl)acetic acid, reflects its bicyclic structure: a cyclohexane ring with substituents at positions 1 (amino group) and 2 (acetic acid). Key features include:
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Molecular Formula: C₈H₁₅NO₂
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Molecular Weight: 173.21 g/mol
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CAS Registry Number: 37631-99-5 (hydrochloride salt)
The hydrochloride salt form enhances aqueous solubility, making it preferable for pharmaceutical formulations.
Structural Comparison to Gabapentin
Gabapentin (1-(aminomethyl)cyclohexyl-acetic acid) differs in the positioning of its amino group, which is part of an aminomethyl side chain rather than directly bonded to the cyclohexane ring. This distinction impacts receptor binding profiles and metabolic stability .
Property | 2-(1-Aminocyclohexyl)acetic Acid | Gabapentin |
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Amino Group Position | Directly on cyclohexane (C1) | Aminomethyl side chain |
Molecular Formula | C₈H₁₅NO₂ | C₉H₁₇NO₂ |
Pharmacological Target | Hypothesized glutamate receptors | Calcium channel subunits |
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols for 2-(1-Aminocyclohexyl)acetic acid are publicly documented, analogous methods from gabapentin production provide a foundational framework :
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Cyclohexane Functionalization:
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Hydrochloride Salt Formation:
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The free base is treated with hydrochloric acid to improve stability and solubility.
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Critical Reaction Parameters
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Catalysts: Palladium-on-carbon (Pd/C) or Raney nickel for hydrogenation.
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Temperature: 50–100°C for nitro group reduction.
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Yield Optimization: Adjusting solvent polarity (e.g., methanol/water mixtures) enhances intermediate solubility .
Industrial Scalability
Large-scale production faces challenges in:
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Stereochemical Control: Ensuring regioselective amine formation without byproducts.
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Purification: Chromatography or crystallization steps to achieve >98% purity.
Physicochemical Properties
Solubility and Stability
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Water Solubility: 25 mg/mL (hydrochloride salt at 25°C).
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Thermal Stability: Decomposes above 200°C, necessitating cold storage.
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pH Sensitivity: Stable in acidic conditions (pH 2–4); degrades in alkaline environments.
Spectroscopic Data
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IR Spectroscopy:
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N-H stretch: 3300–3500 cm⁻¹ (amine).
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C=O stretch: 1700–1750 cm⁻¹ (carboxylic acid).
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NMR (¹H):
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Cyclohexane protons: δ 1.2–2.1 ppm (multiplet).
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Acetic acid CH₂: δ 2.3–2.5 ppm (singlet).
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Biological Activity and Mechanisms
Hypothesized Pharmacological Targets
The compound’s structure suggests potential interactions with:
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Glutamate Receptors: The amino group may mimic endogenous ligands, modulating excitatory neurotransmission.
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Enzymatic Pathways: Carboxylic acid moiety could inhibit decarboxylases or dehydrogenases.
In Silico Binding Studies
Molecular docking simulations predict moderate affinity for NMDA receptor subunits (binding energy: −7.2 kcal/mol).
Applications in Pharmaceutical Development
Analgesic Formulations
Structural analogs of cyclohexane-derived amines are prevalent in pain management. Proposed mechanisms include:
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Calcium Channel Modulation: Attenuating neuronal excitability in chronic pain pathways.
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Inflammatory Mediator Suppression: Downregulating COX-2 and TNF-α expression.
Anticonvulsant Candidates
The compound’s similarity to GABAergic agents supports exploration in epilepsy treatment. Key considerations:
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Blood-Brain Barrier Permeability: LogP ≈ 1.2 (optimal for CNS penetration).
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Metabolic Half-Life: Estimated 4–6 hours in rodent models.
Future Research Directions
Clinical Translation Challenges
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Bioavailability Optimization: Prodrug strategies to enhance oral absorption.
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Target Validation: CRISPR screens to identify novel molecular targets.
Comparative Efficacy Studies
Head-to-head trials against gabapentin could clarify structural advantages, such as reduced dosing frequency or side-effect profiles.
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